molecular formula C15H16OS B15177629 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol CAS No. 142115-49-9

2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol

Cat. No.: B15177629
CAS No.: 142115-49-9
M. Wt: 244.4 g/mol
InChI Key: ZMNBXTXDFIILAA-JXMROGBWSA-N
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Description

2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is an organic compound that features a phenol group substituted with two methyl groups at the 2 and 6 positions, and a 2-methyl-2-(2-thienyl)ethenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Brominated phenols.

Scientific Research Applications

2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s unique structure allows it to interact with various pathways, influencing biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the 2-methyl-2-(2-thienyl)ethenyl group, resulting in different chemical properties and applications.

    4-(2-Methyl-2-(2-thienyl)ethenyl)phenol:

Uniqueness

2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is unique due to the presence of both the 2,6-dimethylphenol core and the 2-methyl-2-(2-thienyl)ethenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

142115-49-9

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2,6-dimethyl-4-[(E)-2-thiophen-2-ylprop-1-enyl]phenol

InChI

InChI=1S/C15H16OS/c1-10(14-5-4-6-17-14)7-13-8-11(2)15(16)12(3)9-13/h4-9,16H,1-3H3/b10-7+

InChI Key

ZMNBXTXDFIILAA-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(\C)/C2=CC=CS2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C)C2=CC=CS2

Origin of Product

United States

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